Uvaol

Breast Cancer Research Genotoxicity Cancer Prevention

Selecting the wrong pentacyclic triterpene can compromise experimental outcomes; for example, its close analog erythrodiol induces rather than protects against DNA damage. Uvaol (CAS 545-46-0) provides a validated, selective profile: • Protects normal (MCF10A) and invasive cancer (MDA-MB-231) breast cells from oxidative DNA damage, directly contrasting with erythrodiol's pro-damaging effect. • Exhibits antiatherogenic activity not seen with oleanolic acid, via a distinct copper-complex antioxidant mechanism that also modulates thrombotic risk. • Serves as a high-discrimination chemometric marker for olive oil authentication (1.50-19.35 mg/kg) and a negative control for chitin synthase II assays (no inhibition at ≤280 µg/mL vs. ursolic acid IC50 0.84 µg/mL).

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 545-46-0
Cat. No. B1682811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUvaol
CAS545-46-0
Synonymsurs-12-ene-3 beta,28-diol
uvaol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO
InChIInChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1
InChIKeyXUARCIYIVXVTAE-ZAPOICBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Uvaol: Compound Overview


Uvaol (CAS 545-46-0) is a pentacyclic triterpene dialcohol naturally present in olives (Olea europaea), virgin olive oil, and various other plant species [1]. It belongs to the oleanane-type triterpenoid class and is structurally characterized by a C30H50O2 molecular formula with two hydroxyl groups at the C3 and C28 positions [2]. Uvaol is biosynthetically and chemically related to other olive-derived triterpenes, including erythrodiol (its closest structural analog differing only in the position of a single methyl group), oleanolic acid (the corresponding C28 carboxylic acid), ursolic acid, and maslinic acid [3].

Why Uvaol Cannot Be Simply Replaced


Pentacyclic triterpenes are often grouped together in procurement considerations due to their shared biosynthetic origins and broad class-level activities. However, minor structural variations among in-class compounds such as erythrodiol, oleanolic acid, and ursolic acid translate into profound, quantifiable differences in biological activity and functional selectivity [1]. The functional C28 group (alcohol vs. acid) and the precise location of a single methyl group on the E-ring (C19 vs. C20) are not trivial chemical nuances; they are critical structural determinants that dictate distinct mechanisms of action, specific enzyme inhibition profiles, and divergent effects on cellular processes such as DNA integrity, antioxidant defense, and thrombotic risk [2][3]. Assuming functional interchangeability between uvaol and its closest analogs without direct comparative data is scientifically unsound and may lead to incorrect experimental outcomes or suboptimal product selection. The evidence below demonstrates exactly where uvaol's performance is unique, contextually advantageous, or inferior, enabling precise and defensible selection.

Uvaol vs. Analogs: Key Evidence


Differential DNA Protection in Human Breast Cells

In a direct head-to-head comparison, uvaol and its closest structural analog, erythrodiol, which differ only by the position of a single methyl group (C19 for uvaol vs. C20 for erythrodiol), exhibit opposite effects on DNA oxidative damage in human breast cell lines [1]. Uvaol protects against DNA damage in both normal (MCF10A) and highly invasive breast cancer (MDA-MB-231) cells, whereas erythrodiol enhances DNA damage in the same models [1]. This critical functional divergence means that for applications investigating genomic stability, chemoprevention, or DNA repair mechanisms, uvaol is the functionally appropriate choice, while erythrodiol may serve as a contrasting probe for studying pro-oxidant or genotoxic stress pathways.

Breast Cancer Research Genotoxicity Cancer Prevention

Antiatherogenic Activity vs. Oleanolic Acid

A comparative study evaluating the cardioprotective potential of four pentacyclic triterpenes (uvaol, erythrodiol, oleanolic acid, and maslinic acid) demonstrated that uvaol exerts a significant antiatherogenic effect, while no such effect was observed for oleanolic acid under the same conditions [1]. Uvaol also exhibited both antioxidant and antithrombotic activities, unlike oleanolic acid which showed neither. The study further identified that uvaol's antioxidant mechanism involves forming a complex with copper ions, a distinct mode of action compared to erythrodiol (retarder antioxidant) and maslinic acid (free radical scavenger and copper chelator) [1].

Cardiovascular Disease Atherosclerosis Lipid Oxidation

15-Lipoxygenase Inhibition vs. Ursolic Acid

In a comparative study of triterpene analogs, uvaol demonstrated intermediate potency in inhibiting both soybean 15-lipoxygenase activity and the proliferation of a human gastric tumor cell line (HGT) [1]. At a concentration of 20 μM, the rank order of inhibitory activity was: ursolic acid > uvaol > oleanolic acid > methyl ursolate [1]. This places uvaol as a more potent inhibitor than its acid counterpart, oleanolic acid, but less potent than ursolic acid. The study concluded that the lipophilicity of the terpene is implicated in this activity, as uvaol appears more inhibitory than methyl ursolate [1].

Lipoxygenase Inhibition Gastric Cancer Anti-Proliferative

Lack of Chitin Synthase II Inhibition

In a direct comparative assay, ursolic acid inhibited chitin synthase II from Saccharomyces cerevisiae with an IC50 of 0.84 µg/mL and demonstrated selectivity for this enzyme isoform . In stark contrast, uvaol showed no inhibitory activity against chitin synthase II at concentrations up to 280 µg/mL . This >333-fold difference in potency demonstrates a high degree of target selectivity between these two structurally related triterpenes. Other analogs tested under the same conditions included oleanolic acid (IC50 5.6 µg/mL), α-hederin hydrate (IC50 64.3 µg/mL), and betulic acid (IC50 98.7 µg/mL) .

Antifungal Research Enzyme Inhibition Selectivity

Antidysrhythmic Profile in Ischemia-Reperfusion

A comparative study evaluated the antidysrhythmic effects of four triterpenoid derivatives in rat models of cardiac arrhythmia [1]. Both oleanolic acid (OA) and ursolic acid (UA) showed antidysrhythmic effects against both CaCl2- and adrenaline-induced chemical arrhythmias. However, in a model of ischemia-reperfusion arrhythmia, oleanolic acid and uvaol (UV) at a dose of 40 mg/kg conferred significant antidysrhythmic activity, an effect comparable to that of the beta-blocker propranolol [1]. This suggests uvaol and oleanolic acid share a specific protective mechanism in the context of ischemia-reperfusion injury that may not be present in ursolic acid based on the presented data.

Cardioprotection Arrhythmia Ischemia-Reperfusion

Lower Olive Oil Abundance vs. Erythrodiol

In an analysis of virgin olive oils from forty different cultivars, the dialcohol content (uvaol + erythrodiol) ranged from 8.15 to 85.05 mg/kg [1]. Erythrodiol was consistently the most predominant dialcohol, with concentrations ranging from 5.89 to 73.78 mg/kg. In contrast, uvaol was found at significantly lower and more variable levels, ranging from 1.50 to 19.35 mg/kg [1]. Notably, the cultivar Frantoio was an exception, with its uvaol content (8.37 mg/kg) exceeding that of erythrodiol (5.89 mg/kg) [2]. This quantitative difference in natural abundance suggests that uvaol levels may serve as a more sensitive and discriminatory biomarker for olive oil authentication, quality control, and cultivar identification, where small absolute changes could represent large relative differences.

Analytical Chemistry Olive Oil Authentication Biomarker Discovery

Uvaol Application Scenarios


DNA Damage Protection in Breast Cell Models

Uvaol is the preferred triterpene dialcohol for studies investigating the protection of DNA from oxidative damage in breast cell lines, including both normal (MCF10A) and highly invasive cancer (MDA-MB-231) cells. Its demonstrated protective effect against DNA damage directly contrasts with the pro-damaging effect of its close analog, erythrodiol, making uvaol the distinct and appropriate choice for research on chemoprevention, genomic stability, and the cellular mechanisms that preserve DNA integrity [1].

Antiatherogenic and Antithrombotic Mechanisms

For research investigating the prevention of atherosclerosis and the modulation of thrombotic risk, uvaol offers a validated profile of combined antioxidant and antithrombotic activities. Its documented antiatherogenic effect, which is not observed with the related compound oleanolic acid, and its distinct mechanism of forming a copper complex to exert antioxidant action, position uvaol as a valuable tool for dissecting the specific pathways involved in lipoprotein oxidation and platelet function in cardiovascular disease models [2].

Olive Oil Authentication Biomarker

Uvaol's characteristically low and cultivar-dependent concentration in virgin olive oil (1.50 - 19.35 mg/kg) makes it a sensitive analytical marker. Compared to the more abundant erythrodiol, the relative concentration of uvaol can provide greater discriminatory power in chemometric models designed for olive oil authentication, cultivar identification, and the detection of adulteration with other vegetable oils [3].

Chitin Synthase Selectivity Studies

In research aimed at characterizing the selectivity of antifungal compounds, uvaol serves as an ideal negative control for assays involving chitin synthase II from Saccharomyces cerevisiae. Its complete lack of inhibitory activity at concentrations up to 280 µg/mL provides a clear baseline against the potent inhibition exhibited by its analog, ursolic acid (IC50 = 0.84 µg/mL). This stark contrast allows researchers to confidently attribute observed antifungal effects to specific structural motifs and target engagement, rather than to general class effects of pentacyclic triterpenes .

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